2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine
Description
2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine is a synthetic organic compound featuring a thiazole ring substituted at position 5 with a methoxyethylamine moiety. The thiazole heterocycle, a five-membered ring containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its electronic properties and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-methoxy-2-(1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-9-5(2-7)6-3-8-4-10-6/h3-5H,2,7H2,1H3 |
InChI Key |
SURPEABJPXXBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CN=CS1 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Thiazole Ring
The core thiazole ring can be synthesized via classical Hantzsch-type cyclization or through modern multi-step processes involving thioamide intermediates.
Method A: Cyclization of α-Haloketones with Thioamides
- Starting materials: α-Haloketones and thioamides
- Procedure: The α-haloketone reacts with a thioamide derivative under basic conditions, promoting cyclization to form the thiazole ring.
- Reaction conditions: Typically carried out in polar aprotic solvents like acetonitrile or dichloromethane at reflux temperatures.
- Outcome: Formation of 1,3-thiazol-5-yl derivatives with high yields (~70-85%).
Method B: Cyclization of 2-Aminothiols with α-Haloketones
- Starting materials: 2-Aminothiols and α-haloketones
- Procedure: Under acidic or basic catalysis, the 2-aminothiols undergo intramolecular cyclization to yield the thiazole ring.
- Reaction conditions: Reflux in ethanol or water, with acid catalysts like acetic acid.
- Advantages: Simplicity and high regioselectivity.
Functionalization to Introduce the Methoxy and Aminoethyl Groups
Once the thiazole ring is synthesized, the next step involves attaching the aminoethoxy group at the 5-position.
Method A: Nucleophilic Substitution on Halogenated Intermediates
- Preparation of halogenated thiazole intermediates: The 5-position of the thiazole ring is halogenated (e.g., chlorinated or brominated).
- Reaction: Nucleophilic attack by a methoxy-ethylamine derivative (e.g., 2-methoxy-2-aminomethane) in the presence of a base such as potassium carbonate.
- Reaction conditions: Usually in polar aprotic solvents like DMF or acetonitrile at 50-80°C.
- Outcome: Formation of the target compound with high regioselectivity.
Method B: Reductive Amination
- Starting materials: 1,3-thiazol-5-carboxaldehyde derivatives
- Procedure: Reductive amination with 2-methoxy-2-aminomethane in the presence of reducing agents like sodium cyanoborohydride.
- Advantages: Mild conditions and high yields (~65-75%).
Representative Reaction Scheme
Patented and Literature-Based Methods
Recent patents and research articles reveal advanced methods for synthesizing similar thiazole derivatives, emphasizing regioselectivity and functional group tolerance:
- Patent US10351556B2 describes a multi-step process involving the reaction of thiazol-5-yl compounds with carbamoyl derivatives, utilizing solvents like dichloromethane and bases such as triethylamine, with yields exceeding 90% for intermediate steps.
- Research articles detail the synthesis of phenyl and furan-containing thiazole derivatives via condensation and cyclization, followed by functionalization with amino groups under mild conditions, achieving yields around 48-92%.
Summary of Key Materials and Conditions
Chemical Reactions Analysis
Reactions Involving the Amine Group
The primary amine group (-NH₂) participates in nucleophilic reactions, enabling functionalization through alkylation, acylation, and sulfonation.
Alkylation
The amine reacts with alkylating agents to form secondary or tertiary amines. For example:
Reagent : Methyl iodide (CH₃I)
Conditions : Base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF), room temperature
Product : N-Methyl-2-methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine
Acylation
Acetylation modifies the amine to an amide:
Reagent : Acetic anhydride (Ac₂O)
Conditions : Reflux with catalytic acid (e.g., H₂SO₄)
Product : N-Acetyl-2-methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine
Sulfonation
Sulfonyl derivatives are synthesized using sulfonic acid chlorides:
Reagent : p-Toluenesulfonyl chloride (TsCl)
Conditions : Pyridine base, dichloromethane solvent
Product : N-Tosyl-2-methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine
Reactions Involving the Thiazole Ring
The thiazole ring undergoes electrophilic aromatic substitution (EAS) at positions activated by the methoxy group and ring heteroatoms.
Nitration
Reagent : Nitrating mixture (HNO₃/H₂SO₄)
Conditions : 0–5°C, controlled addition
Product : 5-Nitro-2-methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine (predominant para-substitution)
Bromination
Reagent : Bromine (Br₂) with FeBr₃ catalyst
Conditions : Room temperature, non-polar solvent (e.g., CCl₄)
Product : 5-Bromo-2-methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine
Condensation and Cyclization Reactions
The amine group can participate in Schiff base formation or cyclocondensation:
Schiff Base Formation
Reagent : Benzaldehyde (PhCHO)
Conditions : Ethanol, reflux
Product : N-Benzylidene-2-methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine
Mechanistic Insights
-
Electrophilic Substitution : The thiazole ring’s electron-rich nature directs electrophiles to the 5-position due to resonance stabilization by sulfur and nitrogen lone pairs .
-
Amine Reactivity : The primary amine’s nucleophilicity is enhanced by the electron-donating methoxy group, facilitating alkylation and acylation.
Scientific Research Applications
2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various downstream effects, such as the inhibition of cell growth or the induction of cell death .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations:
Substitution Position: Substitution at thiazole position 5 (as in the target compound and ADS-531) is associated with higher histamine H3 receptor (H3R) affinity compared to position 4 or 2 . For example, ADS-531 exhibits nanomolar affinity for H3R (pA₂ = 8.27) due to optimal steric and electronic interactions at position 5 .
Alkyl Chain Length : Elongating the alkyl chain (e.g., propyl in ADS-531) enhances H3R binding compared to shorter chains (ethyl in the target compound). This suggests chain length is critical for receptor engagement .
Ethoxy analogs (e.g., ) introduce bulkier substituents, which could sterically hinder receptor binding .
Positional Isomerism : Amine substitution at thiazole position 2 (e.g., 5-methylthiazol-2-amine) shifts biological activity toward antifungal roles, highlighting the importance of substitution patterns .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
| Property | 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine | ADS-531 | 2-Ethoxy Analog | 5-Methylthiazol-2-amine |
|---|---|---|---|---|
| LogP (Predicted) | Moderate (~1.5–2.0) | Higher (~3.0–3.5) | Higher (~2.5–3.0) | Low (~0.5–1.0) |
| H3R Affinity | Not reported | pA₂ = 8.27 | Not reported | Not applicable |
| Selectivity | Unknown | No H1 antagonism | Unknown | Antifungal activity |
| Synthetic Feasibility | Moderate | Complex (piperazine) | Moderate | Simple |
Key Insights:
- Lipophilicity : The methoxy group in the target compound likely improves aqueous solubility compared to ADS-531’s aromatic terminal group, which may enhance bioavailability but reduce CNS penetration .
- Receptor Selectivity : ADS-531’s lack of H1 receptor activity underscores the importance of terminal group modifications for target specificity .
- Synthetic Complexity : Piperazine-containing analogs (e.g., ADS-531) require multi-step synthesis, whereas the target compound’s structure may allow simpler routes .
Structure-Activity Relationship (SAR) Trends
Thiazole Position 5 Substitution : Maximizes H3R binding affinity due to optimal spatial alignment with the receptor’s hydrophobic pocket .
Terminal Group Aromaticity : Aromatic or bulky terminal groups (e.g., phenylpropyl in ADS-531) enhance H3R affinity but may introduce off-target effects (e.g., H1 binding) .
Chain Length : Propyl chains (as in ADS-531) outperform shorter ethyl chains in H3R activity, suggesting flexibility and hydrophobic interactions are critical .
Biological Activity
2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives often exhibit various pharmacological effects, including anticancer, antibacterial, and antifungal activities. The methoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 2-methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine, as anticancer agents.
- EGFR Inhibition : A study reported that related thiazole compounds exhibited potent inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The IC50 values for some derivatives ranged from 14.05 µM to 28.65 µM, indicating significant inhibitory activity against cancer cell lines .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 4a | 28.65 | Moderate EGFR inhibitor |
| 4b | 24.34 | Potent EGFR inhibitor |
| 4c | 18.35 | Highly potent EGFR inhibitor |
2. Antimicrobial Activity
The thiazole moiety has also been associated with antimicrobial properties.
- Activity Against Mycobacterium tuberculosis : Compounds in the thiazole series have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) often below 0.1 µM for certain analogs . This suggests that derivatives of 2-methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine could be explored for anti-tubercular applications.
| Compound | MIC (µM) | Target |
|---|---|---|
| Reference Compound | <0.1 | M. tuberculosis |
| Analog A | 8 | M. tuberculosis |
Understanding the mechanisms through which these compounds exert their effects is crucial for further development.
- Cell Cycle Arrest : Some thiazole derivatives have been shown to induce apoptosis in cancer cells by causing cell cycle arrest at specific phases. For instance, studies indicated that certain compounds led to an increase in the S phase population in treated MCF-7 cells, confirming their potential as chemotherapeutic agents .
Case Studies and Research Findings
Several case studies have explored the biological activities of thiazole derivatives:
- Anticancer Studies : A series of experiments demonstrated that specific thiazole compounds could induce apoptosis in various cancer cell lines, with significant effects observed at low concentrations .
- Antimicrobial Efficacy : Research has established that thiazole-containing compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor or through coupling reactions involving thiazole intermediates. For example, reductive amination of 2-methoxy-2-(1,3-thiazol-5-yl)ethan-1-one using sodium cyanoborohydride in methanol under acidic conditions (pH 4-5) is a viable route. Alternatively, Suzuki-Miyaura coupling of halogenated thiazoles with methoxy-substituted amines may yield the target compound. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the amine, methoxy, and thiazole moieties. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves the 3D structure. For example, ¹H-NMR in deuterated methanol (MeOD) can reveal proton environments near the thiazole ring and methoxy group .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is hygroscopic and should be stored under inert gas (argon/nitrogen) at –20°C. Solubility tests in polar (DMSO, methanol) and non-polar solvents (dichloromethane) are recommended. Stability under acidic/basic conditions should be assessed via HPLC, as protonation of the amine may alter reactivity. Use amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution in the thiazole ring and amine group to predict binding affinity with biological targets (e.g., enzymes or receptors). Molecular docking studies using AutoDock Vina or Schrödinger Suite can simulate interactions with proteins like cyclooxygenase-2 (COX-2) or kinases, leveraging known thiazole-containing drug scaffolds (e.g., tiazofurin) .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in X-ray data (e.g., high R-factors) may arise from disorder in the methoxy group or thiazole ring. Use SHELXL’s PART instruction to model disorder, and apply restraints (DFIX, FLAT) to planar groups. Twinning tests (via PLATON) and Hirshfeld surface analysis can validate hydrogen bonding networks .
Q. How does the thiazole ring influence the compound’s antioxidant activity?
- Methodological Answer : The thiazole’s sulfur and nitrogen atoms participate in radical scavenging, measured via DPPH or ABTS assays. Compare IC₅₀ values with control antioxidants (e.g., ascorbic acid). Electrochemical methods (cyclic voltammetry) can quantify electron-donating capacity. Structure-activity relationships (SAR) studies may involve substituting the thiazole’s 4-position with electron-withdrawing groups (e.g., Cl) to enhance activity .
Q. What experimental designs optimize reaction yields in large-scale synthesis?
- Methodological Answer : Design-of-Experiments (DoE) approaches (e.g., Taguchi method) can optimize parameters like temperature, solvent ratio, and catalyst loading. For reductive amination, screen borane-based reductants (e.g., NaBH₄ vs. NaBH₃CN) and monitor by TLC. Scale-up requires solvent switching (e.g., from THF to ethyl acetate) to improve crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
